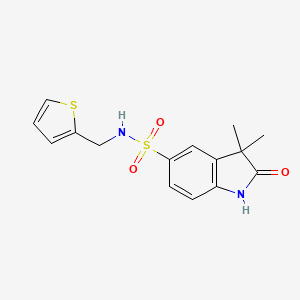![molecular formula C17H16Cl2N2O5S B7479075 [2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate](/img/structure/B7479075.png)
[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfamoylphenyl group, an ethylamino group, and a dichlorobenzoate moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3,5-dichlorobenzoic acid with 2-aminoethyl-4-sulfamoylphenyl ether under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] benzoate: Similar structure but lacks the dichloro groups.
[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 4-chlorobenzoate: Contains only one chloro group.
[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dibromobenzoate: Bromine atoms replace chlorine atoms.
Uniqueness
The presence of both the sulfamoylphenyl and dichlorobenzoate groups in [2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate makes it unique compared to similar compounds
Propriétés
IUPAC Name |
[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O5S/c18-13-7-12(8-14(19)9-13)17(23)26-10-16(22)21-6-5-11-1-3-15(4-2-11)27(20,24)25/h1-4,7-9H,5-6,10H2,(H,21,22)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZKOISKEQABMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)COC(=O)C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7479038.png)
![N-(3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B7479044.png)
![3-(5-Bromothiophen-2-YL)-6-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-YL]pyridazine](/img/structure/B7479046.png)
![N-(benzylcarbamoyl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7479052.png)




![N-(2,4-difluorophenyl)-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B7479094.png)

